N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The aniline group contains a nitrogen atom, which can participate in various types of bonding .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The cyclopropyl group is known to be a good donor in hyperconjugation, resulting in a considerable stabilization of carbocations . The aniline group could potentially undergo reactions involving its nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the cyclopropyl group could potentially introduce strain into the molecule, affecting its stability . The aniline group could influence the compound’s reactivity .Scientific Research Applications
Nitrosation Studies
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride, among other N-cyclopropyl-N-alkylanilines, has been used to study the reaction with nitrous acid. The reaction exhibits specific cleavage of the cyclopropyl group, suggesting a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening. This study contributes to understanding the chemical behavior of compounds with cyclopropyl groups under nitrosation conditions (Loeppky & Elomari, 2000).
Electrochemical Studies
Electrochemical studies of compounds structurally related to this compound have been reported. These studies discuss the electrochemical mechanisms of these compounds and propose resonance isomerism aided by intramolecular hydrogen bonding as a significant factor. A method for quantitative analysis of these compounds using differential pulse polarography is also presented, highlighting the importance of these studies in understanding the electrochemical properties of fluoroquinolone drugs and their precursors (Srinivasu et al., 1999).
Mechanistic Insights into N-dealkylation
The compound is used in studies investigating the mechanism of N-dealkylation catalyzed by enzymes like horseradish peroxidase. These studies provide insights into the behavior of cyclopropylamines during enzymatic reactions and the fate of the cyclopropyl group, offering valuable information on the metabolic pathways and reactions of cyclopropyl-containing compounds (Shaffer et al., 2001).
Theoretical Studies on N-dealkylation
Theoretical studies exploring the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 enzymes provide insights into the regioselectivity and the mechanistic details of this reaction. These studies contribute to understanding the interaction between cyclopropylamines and enzymes, shedding light on the molecular basis of their metabolic transformations (Li et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insight .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9;/h2,5-6,9,13H,3-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNROODWFAZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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